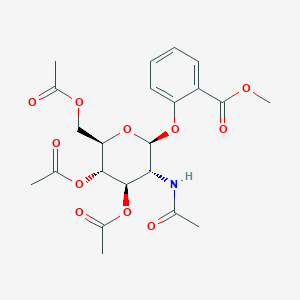![molecular formula C20H19N3O6S B11653748 [2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B11653748.png)
[2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid: is a fascinating compound belonging to the thiazole family. Thiazoles are important heterocyclic molecules with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The compound’s structure consists of a thiazolidine ring fused with a phenyl ring and an acetic acid moiety.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate, followed by cyclization with thiazolidine-4-one. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, solvent choice, and purification steps ensures efficient production.
Analyse Des Réactions Chimiques
Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: Oxidative processes may modify the phenolic group or the thiazolidine ring.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Substituents on the phenyl ring can be replaced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.
Reduction: Sodium borohydride (NaBH~4~) or catalytic hydrogenation (using Pd/C) are suitable.
Substitution: Alkyl halides or aryl halides serve as electrophiles.
Major Products:: The oxidation of the phenolic group may yield a carboxylic acid derivative, while reduction leads to the corresponding amine. Substitution reactions result in various derivatives with modified substituents.
Applications De Recherche Scientifique
Chemistry:: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology and Medicine::Antioxidant: Its radical scavenging activity makes it relevant for health-related studies.
Anti-inflammatory: Potential anti-inflammatory effects warrant investigation.
Antitumor: Its impact on cancer cells merits further research.
Mécanisme D'action
The compound likely interacts with cellular targets, modulating pathways involved in oxidative stress, inflammation, and cell growth. Detailed studies are ongoing.
Comparaison Avec Des Composés Similaires
While this compound shares features with other thiazoles, its unique substituents and reactivity set it apart. Similar compounds include 2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-thiazolidin-4-one and related derivatives.
Propriétés
Formule moléculaire |
C20H19N3O6S |
|---|---|
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
2-[(2Z)-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C20H19N3O6S/c1-28-15-8-3-12(9-16(15)29-2)11-21-22-20-23(13-4-6-14(24)7-5-13)19(27)17(30-20)10-18(25)26/h3-9,11,17,24H,10H2,1-2H3,(H,25,26)/b21-11-,22-20- |
Clé InChI |
OVDZYPQEKHJBIV-RKDIDJBFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N\N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
![1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B11653673.png)
![1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B11653675.png)
![4-(4-Methylphenyl)-1-[(2-phenylallyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11653679.png)
![2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11653688.png)

![14-butylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653696.png)

![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)
![(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653731.png)
![Ethyl 5-acetyl-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11653733.png)
![5-(cyclopropylcarbonyl)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11653736.png)
![Ethyl 4-{3-[4-(4-chlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11653757.png)

